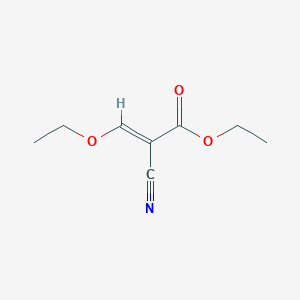

Ethyl (ethoxymethylene)cyanoacetate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl (E)-2-cyano-3-ethoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMGNAIGXYODKQ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C#N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(\C#N)/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059097 | |

| Record name | 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-05-3, 42466-67-1 | |

| Record name | Ethyl 2-cyano-3-ethoxyacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-cyano-3-ethoxyacrylate, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042466671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-cyano-3-ethoxyacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-CYANO-3-ETHOXYACRYLATE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53706319OM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of Ethyl (ethoxymethylene)cyanoacetate?

An In-depth Technical Guide on the Core Physical and Chemical Properties of Ethyl (ethoxymethylene)cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 94-05-3) is a versatile organic compound widely utilized as a key intermediate in the synthesis of a diverse range of pharmaceutical and agrochemical products.[1][2][3] Its unique molecular structure, featuring a cyano group, an ester, and an ethoxymethylene group, provides multiple reactive sites, making it an important building block in organic synthesis.[1][4] This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and key reactions, and a summary of its applications, particularly in drug development.

Physical Properties

This compound is typically described as a colorless to pale yellow liquid or a white to light yellow crystalline solid, often with a distinctive fruity odor.[1][5][6] There is some discrepancy in the reported melting point, with some sources indicating it is a liquid at room temperature and others classifying it as a low-melting solid. This suggests that it may exist as a supercooled liquid or that its physical state is highly sensitive to purity.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₁₁NO₃ | [7][8][9] |

| Molecular Weight | 169.18 g/mol | [1][6][9] |

| Appearance | Colorless to pale yellow liquid or white to yellow crystalline solid/powder | [1][5][8] |

| Odor | Fruity | [1] |

| Melting Point | 47.0 - 53.0 °C | [6][7][8][10] |

| -10 °C | [5] | |

| Boiling Point | 190-191 °C at 30 mmHg | [2][6][10] |

| 305.1 °C at 760 mmHg | [7] | |

| Density | ~1.1 g/cm³ | [5][7][10] |

| Solubility | Soluble in ethanol, ether, acetone, chloroform, methanol | [1][2][5] |

| Water: <0.01 g/L (20 °C) | [5][7] | |

| Flash Point | ~130 °C (>230 °F) | [6][7][10] |

| Refractive Index | ~1.452 | [7][10] |

| LogP | 0.70 - 0.99 | [7][10] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is defined by its three functional groups: the nitrile, the ester, and the activated carbon-carbon double bond. This trifunctional nature makes it a versatile precursor for synthesizing complex heterocyclic compounds, which are prevalent in many therapeutic agents.[3][4]

Key Chemical Characteristics:

-

Reactivity: It serves as a crucial building block in condensation reactions, such as the Knoevenagel condensation, and undergoes nucleophilic addition reactions.[4][5] Depending on the reaction conditions, it can act as either a nucleophile or an electrophile.[5]

-

Applications in Synthesis: It is a well-established intermediate in the production of various pharmaceuticals, including anti-inflammatory agents, and purine (B94841) derivatives like theophylline (B1681296) and caffeine.[2][4][11] In the agrochemical industry, it is a precursor for herbicides and pesticides.[1][3]

-

Stability and Storage: The compound is sensitive to moisture and can undergo hydrolysis to yield cyanoacetic acid and ethanol.[1][5] It is also sensitive to heat and may decompose at high temperatures.[5] Therefore, it should be stored in a cool, dry place under an inert atmosphere.[1][5]

-

Hazards and Incompatibility: It is considered hazardous and may be harmful if swallowed, inhaled, or absorbed through the skin.[6] It is a skin, eye, and respiratory irritant and may cause sensitization.[9][12] It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[12] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and nitrogen oxides.[12]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of ethyl cyanoacetate (B8463686) with triethyl orthoformate and acetic anhydride (B1165640).[5]

Methodology:

-

Charging Reactants: Ethyl cyanoacetate, triethyl orthoformate, and acetic anhydride are added sequentially to a suitable reaction vessel equipped with a stirrer and a reflux condenser.

-

Reaction: The mixture is stirred and heated to approximately 140°C.

-

Reflux: The reaction is allowed to reflux for a period of about 4 hours.

-

Distillation: Following the reflux period, the reaction mixture is distilled under reduced pressure to remove volatile components until no more distillate is collected.

-

Crystallization and Purification: The residue is cooled, which induces crystallization of the product. The solid product is then collected by filtration, washed with a small amount of cold ethanol, and dried to yield this compound.[5]

Caption: Workflow for the synthesis of this compound.

Knoevenagel Condensation Reaction

This compound is a classic substrate for the Knoevenagel condensation, a key carbon-carbon bond-forming reaction. This reaction is fundamental to its use in synthesizing more complex molecules.[13][14]

General Methodology:

-

Setup: A flask is charged with the aldehyde or ketone, this compound, a catalytic amount of a weak base (e.g., piperidine (B6355638) or ammonium (B1175870) acetate), and a suitable solvent (e.g., benzene (B151609) or toluene).[13][14] The flask is often equipped with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Reaction: The mixture is heated to reflux. The progress of the reaction can be monitored by observing the amount of water collected in the trap.

-

Workup: Once the reaction is complete, the mixture is cooled. An organic solvent may be added, and the solution is washed with water to remove the catalyst and any water-soluble byproducts.

-

Isolation: The organic layer is dried, and the solvent is removed under reduced pressure. The resulting crude product can then be purified, typically by distillation or recrystallization.[14]

Caption: Generalized scheme of the Knoevenagel condensation reaction.

Spectral Data

Various spectral data are available for the characterization of this compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm its structure and purity.[9][10][15][16] This data is publicly available in several chemical databases.

Table 2: Available Spectral Data

| Technique | Description | References |

| ¹H NMR | Proton NMR spectra are available, typically recorded in CDCl₃. | [10] |

| ¹³C NMR | Carbon-13 NMR spectra are available, typically recorded in CDCl₃. | [9][10] |

| IR | Infrared spectra are available from various sampling methods (KBr disc, nujol mull, CCl₄ solution, ATR). | [10][15][16] |

| Mass Spec | Electron ionization (EI) mass spectra are available. | [9][10] |

References

- 1. CAS 94-05-3: this compound [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 5. guidechem.com [guidechem.com]

- 6. This compound | CAS 94-05-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. This compound | CAS#:94-05-3 | Chemsrc [chemsrc.com]

- 8. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. This compound | 94-05-3 [chemicalbook.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. scispace.com [scispace.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. This compound(94-05-3) IR Spectrum [m.chemicalbook.com]

Ethyl (ethoxymethylene)cyanoacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl (ethoxymethylene)cyanoacetate (EMCA) is a versatile organic compound widely utilized as a key intermediate in the synthesis of a diverse range of pharmaceutical and agrochemical products. Its unique molecular architecture, featuring a cyano group, an ester, and an ethoxymethylene group, provides a reactive scaffold for constructing complex molecular frameworks, particularly heterocyclic systems. This guide provides an in-depth overview of its structure, properties, synthesis, and applications.

Chemical Structure and Molecular Properties

This compound is systematically named ethyl (E)-2-cyano-3-ethoxyprop-2-enoate. Its structure is characterized by a central acrylic acid backbone with cyano and ethoxy functional groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO₃ | [1][2][3][4][5] |

| Molecular Weight | 169.18 g/mol | [1][4][5] |

| CAS Number | 94-05-3 | [1][2][3] |

| Appearance | White to pale yellow crystalline solid | |

| Melting Point | 49-51 °C | |

| Boiling Point | 190-191 °C at 30 mmHg | |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. | [3] |

| IUPAC Name | ethyl (E)-2-cyano-3-ethoxyprop-2-enoate | [2] |

| SMILES | C(C(OCC)=O)(=COCC)C#N | [3] |

| InChI Key | KTMGNAIGXYODKQ-UHFFFAOYSA-N | [3][5] |

Synthesis of this compound

The most common method for the synthesis of this compound involves the reaction of ethyl cyanoacetate (B8463686) with triethyl orthoformate in the presence of acetic anhydride (B1165640).

Experimental Protocol:

A general procedure for the laboratory-scale synthesis is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation apparatus, combine ethyl cyanoacetate and an excess of triethyl orthoformate.

-

Reagent Addition: Add acetic anhydride to the mixture. Acetic anhydride acts as a dehydrating agent, driving the reaction to completion.

-

Heating: Heat the reaction mixture to a temperature of 150-160 °C for several hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Purification: Remove the volatile components, including excess reagents and byproducts, by distillation under reduced pressure. The desired product, this compound, is typically obtained as a solid upon cooling.

Synthesis Workflow:

Reactivity and Applications in Drug Development

This compound is a valuable precursor in organic synthesis due to its multiple reactive sites. It can act as both an electrophile and a nucleophile, participating in a variety of chemical transformations.

Its primary application lies in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. A notable application is in the synthesis of pyrazole (B372694) and pyrimidine (B1678525) derivatives. For instance, it is a key starting material in the production of Allopurinol, a drug used to treat gout and high levels of uric acid in the body. It is also utilized in the synthesis of anti-inflammatory agents.[1]

The reactivity of the double bond, coupled with the cyano and ester groups, allows for cyclization reactions with various dinucleophiles, such as hydrazines and amidines, to form five- and six-membered heterocyclic rings.

Role as a Synthetic Intermediate:

References

Spectroscopic Data of CAS Number 94-05-3: An In-depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data for the compound with CAS number 94-05-3, identified as Ethyl (ethoxymethylene)cyanoacetate. This document presents a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, including experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The spectroscopic data for this compound is crucial for its identification and characterization in various research and development applications. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.24 | s | =CH | |

| 4.35 | q | 7.1 | O-CH₂ (ethoxy) |

| 4.28 | q | 7.1 | O-CH₂ (ester) |

| 1.40 | t | 7.1 | CH₃ (ethoxy) |

| 1.34 | t | 7.1 | CH₃ (ester) |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 165.9 | C=O (ester) |

| 159.9 | =C-O |

| 117.8 | CN |

| 94.3 | =C(CN) |

| 68.3 | O-CH₂ (ethoxy) |

| 61.2 | O-CH₂ (ester) |

| 14.4 | CH₃ (ethoxy) |

| 14.3 | CH₃ (ester) |

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 2220 | C≡N stretching |

| 1715 | C=O stretching (ester) |

| 1630 | C=C stretching |

| 1250 | C-O stretching (ester) |

| 1100 | C-O stretching (ether) |

Sample Preparation: KBr disc or nujol mull[2]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 169 | 45 | [M]⁺ (Molecular Ion) |

| 141 | 30 | [M - C₂H₄]⁺ |

| 124 | 100 | [M - OC₂H₅]⁺ |

| 96 | 60 | [M - COOC₂H₅]⁺ |

| 68 | 55 | [C₄H₄O]⁺ |

Ionization Method: Electron Ionization (EI)[4][5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of spectroscopic data. The following are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 10-20 mg of this compound is dissolved in about 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃). The solution is then transferred to a 5 mm NMR tube.[6][7]

-

Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium (B1214612) signal of the solvent and shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[8]

-

Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[9]

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the ion source, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.[10][11]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: An electron multiplier detects the separated ions, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

References

- 1. This compound(94-05-3) 1H NMR spectrum [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound(94-05-3) 13C NMR spectrum [chemicalbook.com]

- 4. This compound(94-05-3) MS spectrum [chemicalbook.com]

- 5. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. bitesizebio.com [bitesizebio.com]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

In-depth NMR Spectral Analysis of Ethyl (ethoxymethylene)cyanoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of ethyl (ethoxymethylene)cyanoacetate. This compound is a key building block in the synthesis of a wide range of heterocyclic compounds and active pharmaceutical ingredients. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry and drug development.

Spectroscopic Data Summary

The NMR spectra of this compound were acquired in deuterated chloroform (B151607) (CDCl3). The quantitative data for both 1H and 13C NMR are summarized in the tables below for clear and easy comparison.

1H NMR Spectral Data (400 MHz, CDCl3)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | 8.03 | s | - | 1H |

| H-3a, H-3b | 4.37 | q | 7.1 | 2H |

| H-4a, H-4b | 4.27 | q | 7.1 | 2H |

| H-5a, H-5b, H-5c | 1.45 | t | 7.1 | 3H |

| H-6a, H-6b, H-6c | 1.33 | t | 7.1 | 3H |

13C NMR Spectral Data (100 MHz, CDCl3)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (=CH) | 163.5 |

| C-2 (C=O) | 162.8 |

| C-3 (-OC H2CH3) | 70.1 |

| C-4 (-OC H2CH3) | 62.2 |

| C-5 (-OCH2C H3) | 14.8 |

| C-6 (-OCH2C H3) | 14.2 |

| C-7 (C =C) | 93.4 |

| C-8 (CN) | 115.7 |

Experimental Protocols

Sample Preparation

A solution of this compound (approximately 10-20 mg) was prepared by dissolving the compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3, 99.8% D). A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ = 0.00 ppm). The solution was then transferred to a 5 mm NMR tube.

1H NMR Spectroscopy

Proton NMR spectra were recorded on a 400 MHz spectrometer. The following parameters were used:

-

Pulse Program: Standard single-pulse sequence

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 8000 Hz

-

Temperature: 298 K

The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz to improve the signal-to-noise ratio. The spectrum was referenced to the TMS signal at 0.00 ppm.

13C NMR Spectroscopy

Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 100 MHz, using a proton-decoupled pulse sequence. The key experimental parameters were:

-

Pulse Program: Power-gated decoupling

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

-

Spectral Width: 25000 Hz

-

Temperature: 298 K

The FID was processed with a line broadening of 1.0 Hz. The spectrum was referenced to the central peak of the CDCl3 triplet at 77.16 ppm.

Visualization of NMR Assignments

The following diagram illustrates the molecular structure of this compound with the corresponding 1H and 13C NMR signal assignments.

Caption: Molecular structure of this compound with NMR assignments.

An In-Depth Technical Guide to the FTIR Spectrum of Ethyl (ethoxymethylene)cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of Ethyl (ethoxymethylene)cyanoacetate, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the vibrational properties of this molecule is crucial for reaction monitoring, quality control, and structural elucidation in drug development and chemical research.

Molecular Structure and Functional Groups

This compound (EMCA) is a multifunctional organic compound with the chemical formula C₈H₁₁NO₃. Its structure features several key functional groups that give rise to a characteristic infrared spectrum:

-

Nitrile Group (C≡N): A strong, sharp absorption band.

-

Ester Group (C=O and C-O): Two distinct stretching vibrations.

-

Alkene Group (C=C): A stretching vibration, often conjugated.

-

Ether Group (C-O-C): Stretching vibrations.

-

Alkyl Groups (C-H): Stretching and bending vibrations in the ethyl and ethoxy moieties.

Experimental Protocol: FTIR Spectroscopy

A standard method for obtaining the FTIR spectrum of this compound, which can be a solid or liquid at room temperature, is Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

Objective: To obtain a high-quality infrared spectrum of this compound for qualitative analysis of its functional groups.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).

-

This compound sample.

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).

-

Lint-free wipes.

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal. If the sample is a solid, apply sufficient pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to prevent cross-contamination.

Interpretation of the FTIR Spectrum

The FTIR spectrum of this compound displays a series of absorption bands that correspond to the vibrational frequencies of its constituent functional groups. The following table summarizes the expected key absorptions.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~ 2980 - 2850 | Medium | C-H Stretch | Alkyl (CH₃, CH₂) |

| ~ 2220 | Strong | C≡N Stretch | Nitrile |

| ~ 1720 | Strong | C=O Stretch | α,β-Unsaturated Ester |

| ~ 1640 | Medium | C=C Stretch | Alkene |

| ~ 1250 | Strong | C-O Stretch | Ester |

| ~ 1100 | Strong | C-O-C Asymmetric Stretch | Ether |

Visualization of Molecular Vibrations

The following diagram illustrates the logical relationship between the functional groups of this compound and their characteristic regions in the infrared spectrum.

Caption: Functional groups of this compound and their corresponding FTIR regions.

Logical Workflow for Spectral Analysis

The process of identifying a compound like this compound using FTIR spectroscopy follows a logical workflow.

Caption: Workflow for structural elucidation using FTIR spectroscopy.

This comprehensive guide provides the foundational knowledge for interpreting the FTIR spectrum of this compound, essential for its application in research and development. The combination of experimental protocol, spectral data, and logical workflows offers a robust framework for scientists in the pharmaceutical and chemical industries.

A Comprehensive Technical Guide to the Solubility of Ethyl (Ethoxymethylene)cyanoacetate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of ethyl (ethoxymethylene)cyanoacetate, a key intermediate in various synthetic pathways. Understanding its solubility is critical for reaction optimization, purification, and formulation in diverse research and development settings. This document outlines known solubility data, provides detailed experimental protocols for solubility determination, and presents a logical workflow for assessing the compound's behavior in various solvents.

Core Concepts: Solubility Profile

This compound (CAS No. 94-05-3) is a polar molecule, which dictates its solubility in a range of common laboratory solvents. Generally, it is soluble in organic solvents and has limited solubility in water.[1][2] This is a crucial consideration for its use in both homogeneous and heterogeneous reaction systems.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound. It is important to note that while qualitative descriptions of its solubility in many organic solvents are available, specific quantitative data is limited in the public domain.

| Solvent | Chemical Formula | Type | Solubility (g/L) | Temperature (°C) | Citation |

| Water | H₂O | Polar Protic | <0.01 | 20 | [3][4][5] |

| Methanol | CH₃OH | Polar Protic | Soluble | Not Specified | [4][6] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Not Specified | [1][2] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Not Specified | [1] |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble | Not Specified | [2] |

| Chloroform | CHCl₃ | Nonpolar | Soluble | Not Specified | [4][6] |

Note: The term "Soluble" indicates that while the substance is known to dissolve, specific quantitative data (g/L) was not available in the cited resources. Researchers should determine the quantitative solubility for their specific applications using the protocols outlined below.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in various solvents. These protocols are adapted from standard laboratory procedures for solubility testing of organic compounds.[7][8][9]

Protocol 1: Qualitative Solubility Assessment

Objective: To rapidly determine if this compound is soluble, partially soluble, or insoluble in a given solvent at room temperature.

Materials:

-

This compound

-

A range of test solvents (e.g., water, ethanol, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

Spatula

-

Graduated pipette or micropipette

Procedure:

-

Add approximately 25 mg of this compound to a clean, dry test tube.

-

Add 0.75 mL of the selected solvent to the test tube in 0.25 mL increments.

-

After each addition, vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution after each agitation.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record the observations for each solvent tested.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the precise solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent of interest

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Add an excess amount of this compound to a scintillation vial or flask. The exact amount should be recorded.

-

Add a known volume of the solvent to the vial.

-

Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 20°C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

After the equilibration period, allow the mixture to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid.

-

Dilute the filtered solution as necessary to fall within the calibration range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or GC method.

-

Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 94-05-3: this compound [cymitquimica.com]

- 3. This compound | CAS#:94-05-3 | Chemsrc [chemsrc.com]

- 4. 94-05-3 | CAS DataBase [m.chemicalbook.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. This compound | 94-05-3 [chemicalbook.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. scribd.com [scribd.com]

Technical Guide on the Thermal Stability and Decomposition of Ethyl (ethoxymethylene)cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the known physical and chemical properties of Ethyl (ethoxymethylene)cyanoacetate is presented in Table 1. This data is essential for handling, storage, and for designing thermal analysis experiments.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁NO₃ | [1][2] |

| Molecular Weight | 169.18 g/mol | [2][3] |

| Appearance | Off-white to light yellow crystalline solid | [1][4] |

| Melting Point | 48 - 53 °C | [1][5] |

| Boiling Point | 190 - 191 °C @ 30 mmHg | [5] |

| Flash Point | 130 °C | [1][5] |

| Decomposition Temperature | No data available | [1][2][3][5] |

| Hazardous Decomposition Products | Nitrogen oxides, carbon monoxide, carbon dioxide | [5] |

It is noted that multiple safety data sheets explicitly state that the decomposition temperature for this compound has not been determined[1][2][3][5]. However, it is indicated that the compound may be sensitive to heat and can decompose at elevated temperatures[4]. The hazardous decomposition products are typical for nitrogen- and carbon-containing organic molecules[5].

Experimental Protocols for Thermal Analysis

To determine the thermal stability and decomposition temperature of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for determining the thermal stability and decomposition profile of a material.

Objective: To determine the onset and completion temperatures of thermal decomposition, as well as the percentage of mass loss at each stage.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed into a tared TGA crucible (e.g., alumina, platinum).

-

Instrument Setup: The crucible is placed on a highly sensitive microbalance within the TGA furnace.

-

Atmosphere: The furnace is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant, linear heating rate (e.g., 10 °C/min).

-

Data Acquisition: The sample mass is continuously recorded as a function of temperature. The resulting data is plotted as a thermogram (mass vs. temperature). The first derivative of this curve (DTG) can also be plotted to identify the temperatures of the maximum rates of mass loss.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with decomposition.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is weighed into a DSC pan (e.g., aluminum). The pan is then hermetically sealed.

-

Reference Preparation: An empty, sealed DSC pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Atmosphere: The cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

-

Temperature Program: The sample is subjected to a controlled temperature program, which typically includes heating and cooling cycles to observe thermal transitions. For decomposition studies, a heating ramp (e.g., 10 °C/min) to a temperature beyond the expected decomposition is used.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks on the DSC thermogram.

Expected Thermal Decomposition Behavior

Based on the thermal degradation studies of related compounds like poly-n-alkyl acrylates and cyanoacrylates, the decomposition of this compound is likely to proceed through complex reaction pathways. For poly-n-alkyl acrylates, thermal degradation can involve random main-chain scission and side-chain reactions[2]. The presence of the cyano group and the ethoxymethylene group will influence the decomposition mechanism.

Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive thermal stability assessment of a chemical compound like this compound.

Caption: Workflow for Thermal Stability Assessment.

This guide provides a framework for researchers and professionals to approach the thermal stability analysis of this compound. By following the detailed experimental protocols for TGA and DSC, the critical thermal properties of this compound can be determined, ensuring its safe handling and application in further research and development.

References

An In-depth Technical Guide to the Key Reactive Sites of Ethyl (ethoxymethylene)cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

Ethyl (ethoxymethylene)cyanoacetate (EMCA), a multifunctional reagent, holds a significant position in the landscape of organic synthesis, particularly in the construction of diverse heterocyclic scaffolds. Its remarkable versatility is attributed to the strategic arrangement of multiple reactive centers within its molecular framework: an electrophilic carbon-carbon double bond, a nitrile group, and an ester functionality. The electron-withdrawing nature of the cyano and ester groups profoundly influences the electron distribution across the molecule, rendering specific sites highly susceptible to nucleophilic attack and other chemical transformations. This guide provides a comprehensive exploration of the key reactive sites of EMCA, detailing its physicochemical properties, reactivity, and pivotal role as a precursor in the synthesis of medicinally important compounds.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of EMCA is fundamental for its effective application in synthetic chemistry. These properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁NO₃ | [1][2] |

| Molecular Weight | 169.18 g/mol | [1][3] |

| Appearance | White to yellow crystalline mass or crystals | [4] |

| Melting Point | 49-51 °C (lit.) | [4][5] |

| Boiling Point | 190-191 °C at 30 mm Hg (lit.) | [4][5] |

| Density | ~1.1 g/cm³ | [2] |

| Solubility | Soluble in chloroform, methanol, ethanol, and ether. Limited solubility in water. | [4][6] |

| CAS Number | 94-05-3 | [2][6] |

Key Reactive Sites and Their Chemical Behavior

The reactivity of EMCA is dominated by three primary sites, each offering unique opportunities for chemical modification. The interplay of these functionalities makes EMCA a versatile building block in multicomponent reactions and the synthesis of complex heterocyclic systems.[7]

The Electrophilic β-Carbon

The most prominent reactive site on the EMCA molecule is the β-carbon of the ethoxymethylene group. The strong electron-withdrawing effects of the adjacent cyano and carboxyl groups create a significant electron deficiency at this position, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of many synthetic applications of EMCA.

A prime example of this is the Michael addition reaction, where a wide range of nucleophiles can add to the β-carbon. This reaction is a fundamental carbon-carbon bond-forming process and is widely employed in the synthesis of complex organic molecules.

The α-Carbon and the Cyano Group

While the α-carbon itself is not a primary site of nucleophilic attack due to steric hindrance and the presence of the electron-rich double bond, the cyano and ester groups attached to it play a crucial role in activating the β-carbon. The cyano group, with its strong -I and -M effects, is a powerful electron-withdrawing group. The nitrogen atom of the cyano group can also participate in cyclization reactions, acting as a nucleophile in the final ring-closing step of many heterocyclic syntheses.

The Ester Group

The ethyl ester functionality in EMCA can undergo typical ester reactions, such as hydrolysis and transesterification. However, in the context of heterocyclic synthesis, its primary role is often as an activating group and a leaving group precursor. In many cyclization reactions, the ester group is ultimately eliminated or transformed.

Synthetic Applications in Heterocyclic Chemistry

EMCA is a cornerstone in the synthesis of a vast array of heterocyclic compounds, many of which form the core scaffolds of important pharmaceutical agents. Its ability to react with a variety of dinucleophiles in a controlled manner makes it an invaluable tool for medicinal chemists.

Synthesis of Pyrimidines

Pyrimidines are a class of heterocyclic compounds that are fundamental components of nucleic acids and are found in numerous biologically active molecules. EMCA serves as a key three-carbon building block for the construction of the pyrimidine (B1678525) ring.

Experimental Protocol: Synthesis of 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide

This protocol describes the initial reaction of EMCA in a multistep synthesis of various heterocyclic compounds.[8]

-

Reactants:

-

2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene (1.78 g, 0.01 mol)

-

This compound (1.69 g, 0.01 mol)

-

Dimethylformamide (DMF) (30 mL)

-

-

Procedure:

-

Dissolve 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene in DMF in a round-bottom flask.

-

Add this compound to the solution.

-

Heat the reaction mixture under reflux for 5 hours.

-

After cooling, pour the reaction mixture onto an ice/water mixture.

-

Collect the resulting solid product by filtration.

-

Crystallize the product from 1,4-dioxane.

-

-

Expected Yield: Not specified in the provided reference.

Reaction Workflow:

Caption: Workflow for the synthesis of a key intermediate using EMCA.

Synthesis of Pyridines

The pyridine (B92270) nucleus is another privileged scaffold in medicinal chemistry. EMCA can be utilized in various strategies for the synthesis of substituted pyridines.

Experimental Protocol: Synthesis of 2-Pyridones

This is a general description of a multicomponent reaction to form 2-pyridones.[9]

-

Reactants:

-

Ethyl cyanoacetate

-

Aromatic aldehyde

-

Acetophenone derivative

-

Ammonium acetate (B1210297) or diamino-alkane

-

-

Procedure:

-

The reactants are combined, often under solvent-free conditions or with microwave irradiation to accelerate the reaction.

-

The reaction proceeds through a series of condensation and cyclization steps to afford the 2-pyridone product.

-

-

Note: This is a generalized procedure, and specific conditions will vary depending on the substrates used.

Logical Relationship of Reactive Sites in 2-Pyridone Formation:

Caption: Key reaction steps in the multicomponent synthesis of 2-pyridones.

Synthesis of Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are found in a wide variety of medicinally important compounds. The reaction of EMCA with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of substituted pyrazoles.

Reaction Mechanism: Pyrazole Synthesis

Caption: General mechanism for the synthesis of pyrazoles from EMCA.

Role in Drug Development

While EMCA itself is not known to possess significant biological activity or be directly involved in signaling pathways, its importance in drug development is undeniable. It serves as a versatile starting material for the synthesis of a multitude of heterocyclic compounds that have demonstrated a wide range of therapeutic properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidines, which can be synthesized using EMCA, have been investigated as potential antiviral agents.[4] Furthermore, EMCA is a key intermediate in the synthesis of compounds with anti-inflammatory effects.[4]

Conclusion

References

- 1. Page loading... [guidechem.com]

- 2. This compound | CAS#:94-05-3 | Chemsrc [chemsrc.com]

- 3. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 94-05-3 [chemicalbook.com]

- 6. CAS 94-05-3: this compound [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sciforum.net [sciforum.net]

A Comprehensive Technical Guide to Ethyl (ethoxymethylene)cyanoacetate: Synonyms, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ethyl (ethoxymethylene)cyanoacetate, a versatile reagent in organic synthesis. This document covers its common synonyms, physicochemical properties, and its pivotal role as a building block in the synthesis of a wide array of heterocyclic compounds with significant applications in the pharmaceutical industry.

Common Synonyms and Identifiers

This compound is known by a variety of names in chemical literature. A comprehensive list of its common synonyms and identifiers is provided below for easy reference.

| Identifier Type | Identifier |

| Systematic Name | Ethyl (E)-2-cyano-3-ethoxyacrylate |

| IUPAC Name | Ethyl (2Z)-2-cyano-3-ethoxyprop-2-enoate[1] |

| CAS Number | 94-05-3[1][2][3] |

| EINECS Number | 202-299-5[3] |

| PubChem CID | 1715183[4] |

| Molecular Formula | C8H11NO3[1][2] |

| Common Synonyms | Ethyl 2-cyano-3-ethoxyacrylate[2][3][5] |

| 2-Cyano-3-ethoxyacrylic acid ethyl ester[5] | |

| Ethyl 3-ethoxy-2-cyanoacrylate[2][3] | |

| (E)-Ethyl 2-cyano-3-ethoxyacrylate[3] | |

| EMCAE[2] | |

| Ethoxy Methylene Cyanoacetic Acid Ethyl Ester[2] | |

| Ethyl cyano(ethoxymethylene)acetate[2][3] |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below. This information is crucial for its handling, characterization, and use in chemical reactions.

Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to light yellow crystalline solid | [3] |

| Molecular Weight | 169.18 g/mol | [3] |

| Melting Point | 49-51 °C | [3] |

| Boiling Point | 190-191 °C at 30 mmHg | [3] |

| Flash Point | >230 °F (>110 °C) | [3] |

| Solubility | Soluble in ethanol, acetone, and chloroform. Limited solubility in water. | [6] |

| Density | ~1.12 g/cm³ | [6] |

Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR | Spectra available in various databases. | [7] |

| ¹³C NMR | Data available in chemical databases. | [4] |

| Infrared (IR) | Characteristic peaks for C≡N, C=O, and C=C bonds. | |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern available. | [4] |

Synthetic Applications in Heterocyclic Chemistry

This compound is a key precursor for the synthesis of a diverse range of heterocyclic compounds, many of which are scaffolds for medicinally important molecules. Its electrophilic nature at the ethoxymethylene carbon and the presence of multiple functional groups make it a versatile reagent for cyclization reactions.

Synthesis of Pyrazole (B372694) Derivatives

One of the most significant applications of this compound is in the synthesis of pyrazole derivatives. The reaction with hydrazine (B178648) and its derivatives provides a straightforward route to 3-aminopyrazole-4-carboxylates, which are important intermediates in the synthesis of various pharmaceuticals, including the xanthine (B1682287) oxidase inhibitor, Allopurinol.

Synthesis of Pyrimidine (B1678525) Derivatives

This compound is also utilized in the synthesis of pyrimidine derivatives. By reacting with amidines or urea (B33335) derivatives, it can be used to construct the pyrimidine ring system, which is a core structure in many biologically active compounds, including antiviral and anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. eurjchem.com [eurjchem.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Reactions of ethyl monohaloacetate and hydrazine hydrate with 4-cyano and 4-carbethoxypyridazin-3(2H)-ones and their 3-mercapto derivatives. Syntheses of Furo, Thieno and Pyrazolo Pyridazines | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Core Reaction Mechanisms of Ethyl (ethoxymethylene)cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Ethyl (ethoxymethylene)cyanoacetate (EEC) is a versatile and highly reactive trifunctional reagent widely employed in organic synthesis. Its unique structure, featuring an electrophilic double bond activated by both a cyano and an ester group, and a labile ethoxy group, makes it a valuable precursor for a diverse array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug development.[1][2] This technical guide provides an in-depth exploration of the fundamental reaction mechanisms of EEC, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding of its synthetic utility.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C₈H₁₁NO₃ |

| Molecular Weight | 169.18 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 49-51 °C (lit.) |

| Boiling Point | 190-191 °C at 30 mm Hg (lit.) |

| Solubility | Soluble in many organic solvents, limited solubility in water. |

Core Reactivity

The reactivity of EEC is dominated by the electron-deficient nature of the carbon-carbon double bond. The presence of two electron-withdrawing groups, the cyano (-CN) and the ethyl ester (-COOEt), polarizes the π-system, rendering the β-carbon highly susceptible to nucleophilic attack. The ethoxy group on the β-carbon is an excellent leaving group, facilitating addition-elimination reactions. This inherent reactivity allows EEC to participate in a variety of transformations, primarily:

-

Nucleophilic Substitution/Addition-Elimination: The most common reaction pathway where a nucleophile attacks the β-carbon, leading to the displacement of the ethoxy group.

-

Cycloaddition Reactions: EEC can act as a dienophile or a dipolarophile in cycloaddition reactions to form various cyclic systems.

-

Heterocyclic Synthesis: As a result of its versatile reactivity, EEC is a key building block for the synthesis of a wide range of nitrogen- and oxygen-containing heterocycles.

Key Reaction Mechanisms and Experimental Protocols

Gould-Jacobs Reaction: Synthesis of Quinolones

The Gould-Jacobs reaction is a classic and widely used method for the synthesis of quinoline (B57606) derivatives, which are scaffolds for numerous antibacterial and antimalarial drugs.[3][4][5] The reaction proceeds via an initial nucleophilic substitution of the ethoxy group of EEC by an aniline (B41778), followed by a thermal cyclization and subsequent hydrolysis and decarboxylation.

Mechanism:

The reaction is initiated by the nucleophilic attack of the aniline nitrogen on the electron-deficient β-carbon of EEC, leading to the elimination of ethanol (B145695) and the formation of an anilinomethylenecyanoacetate intermediate. This intermediate then undergoes a thermally induced 6-electron cyclization to form the quinoline ring system.[3][5]

Caption: Mechanism of the Gould-Jacobs Reaction.

Experimental Protocol: Microwave-Assisted Synthesis of 4-Hydroxyquinoline [6][7]

-

Materials: Aniline (2.0 mmol), this compound (6.0 mmol).

-

Procedure:

-

Combine aniline and this compound in a 2.5 mL microwave vial equipped with a magnetic stir bar.

-

Heat the mixture to 250 °C or 300 °C in a microwave synthesizer for a specified time (see table below).

-

Cool the reaction mixture to room temperature.

-

Filter the precipitated product and wash with ice-cold acetonitrile (B52724) (3 mL).

-

Dry the resulting solid under vacuum.

-

Quantitative Data: Microwave-Assisted Gould-Jacobs Reaction [6][7]

| Entry | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 250 | 10 | 1 |

| 2 | 300 | 10 | 37 |

| 3 | 250 | 20 | <1 |

| 4 | 300 | 20 | 28 |

| 5 | 300 | 5 | 47 |

Hantzsch Pyridine (B92270) Synthesis

While the classical Hantzsch pyridine synthesis typically employs a β-ketoester like ethyl acetoacetate (B1235776), EEC can be utilized in modified procedures to generate highly substituted pyridine derivatives.[8][9][10] This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound (or its equivalent), and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).

Mechanism:

The Hantzsch synthesis is believed to proceed through the formation of two key intermediates: an enamine formed from the β-dicarbonyl compound and ammonia, and an α,β-unsaturated carbonyl compound from a Knoevenagel condensation of the aldehyde and the other equivalent of the β-dicarbonyl compound. These intermediates then undergo a Michael addition followed by cyclization and dehydration to form a dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.

Caption: Generalized Hantzsch Pyridine Synthesis Workflow.

Experimental Protocol: Synthesis of a 1,4-Dihydropyridine Derivative [11]

-

Materials: Aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), cyanoacetamide (10 mmol), ammonium acetate (12 mmol), ethanol (30 mL), piperidine (B6355638) (catalytic amount).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aromatic aldehyde, ethyl acetoacetate, and cyanoacetamide in ethanol.

-

Add ammonium acetate and a few drops of piperidine to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and isolate the product by filtration or evaporation of the solvent followed by purification.

-

Quantitative Data: Hantzsch Synthesis with Methoxybenzaldehydes [12]

| Aldehyde | Reaction Time (h) | Yield (%) |

| o-methoxybenzaldehyde | 84 | - |

| m-methoxybenzaldehyde | 23 | 28.8 |

| p-methoxybenzaldehyde | 17 | 15.3 |

Synthesis of Pyrazoles

EEC is a valuable precursor for the synthesis of pyrazole (B372694) derivatives, which are important scaffolds in many pharmaceuticals. The reaction involves the condensation of EEC with hydrazine (B178648) or its derivatives.

Mechanism:

The reaction proceeds via a nucleophilic attack of the hydrazine at the β-carbon of EEC, leading to the displacement of the ethoxy group. This is followed by an intramolecular cyclization through the attack of the second nitrogen of the hydrazine onto the cyano or ester carbonyl group, and subsequent tautomerization to yield the aromatic pyrazole ring.

Caption: Synthesis of Pyrazoles from EEC and Hydrazine.

Experimental Protocol: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate [13]

-

Materials: Ethyl 2-cyano-3-morpholinoacrylate (1.19 mol), water (600 mL), hydrazine hydrate (B1144303) (80% technical, 1.18 mol).

-

Procedure:

-

Charge ethyl 2-cyano-3-morpholinoacrylate to water at 15-20 °C.

-

Under stirring, add hydrazine hydrate to the reaction solution.

-

Stir the mixture at 15-20 °C for one hour, at 25-30 °C for 3 hours, and at 40-45 °C for 2 hours.

-

After completion of the reaction, cool the reaction mass to 25-30 °C and then chill to 0-5 °C.

-

Filter the solid product and wash with chilled water to isolate the pyrazole derivative.

-

Dry the product at 50-55 °C.

-

Reactions with other Nucleophiles

EEC readily reacts with a variety of other nucleophiles, including guanidine (B92328) and thiourea (B124793), to form pyrimidine (B1678525) and thiopyrimidine derivatives, respectively. These reactions further highlight the versatility of EEC in the construction of diverse heterocyclic systems.[11][14]

Experimental Protocol: General Procedure for Reaction with Guanidine/Thiourea

-

Materials: this compound, guanidine hydrochloride or thiourea, a base (e.g., sodium ethoxide), and a suitable solvent (e.g., ethanol).

-

Procedure:

-

Dissolve EEC and guanidine hydrochloride or thiourea in the solvent.

-

Add the base to the reaction mixture.

-

Heat the mixture to reflux for a specified period.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction and isolate the product by filtration or extraction.

-

Cycloaddition Reactions

EEC, with its electron-deficient double bond, is a potential candidate for cycloaddition reactions, such as the Diels-Alder [4+2] cycloaddition and 1,3-dipolar cycloadditions.[8][9] In these reactions, EEC would act as the dienophile or dipolarophile, reacting with a suitable diene or 1,3-dipole to form six- or five-membered rings, respectively. While specific examples with detailed protocols for EEC itself are less common in introductory literature, its structural analogues readily participate in such transformations. For instance, in an inverse-electron-demand Diels-Alder reaction, an electron-rich diene would react with the electron-poor EEC. Similarly, 1,3-dipoles like azides or nitrones can react with the double bond of EEC to form five-membered heterocyclic rings.[15][16]

Biological Significance of EEC Derivatives: Targeting Bacterial Enzymes

While this compound itself is not typically a biologically active agent, the heterocyclic compounds synthesized from it, particularly quinolones, have profound biological effects. Quinolone antibiotics are a major class of antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[13][17][18] These enzymes are essential for DNA replication, transcription, and repair in bacteria.

Mechanism of Action of Quinolones:

Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[19][20][21] This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterial cell.

Caption: Mechanism of action of quinolone antibiotics.

This targeted inhibition of essential bacterial enzymes makes quinolones highly effective antibiotics. The development of new quinolone derivatives, often starting from versatile precursors like EEC, is a key strategy in combating the rise of antibiotic-resistant bacteria.

Conclusion

This compound is a cornerstone reagent in heterocyclic chemistry, offering a gateway to a vast array of complex molecules with significant biological and pharmaceutical applications. Its predictable reactivity, centered around the electrophilic nature of its double bond, allows for its participation in a range of fundamental organic reactions. A thorough understanding of these reaction mechanisms, as detailed in this guide, is essential for researchers and scientists in the field of drug discovery and development to fully exploit the synthetic potential of this invaluable building block. The ability to rationally design and synthesize novel heterocyclic compounds from EEC continues to drive innovation in the quest for new and more effective therapeutic agents.

References

- 1. chesci.com [chesci.com]

- 2. CAS 94-05-3: this compound [cymitquimica.com]

- 3. journals.asm.org [journals.asm.org]

- 4. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. ablelab.eu [ablelab.eu]

- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mdpi.com [mdpi.com]

- 16. rsc.org [rsc.org]

- 17. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87 - PMC [pmc.ncbi.nlm.nih.gov]

Safety, handling, and storage recommendations for Ethyl (ethoxymethylene)cyanoacetate.

An In-depth Technical Guide to the Safety, Handling, and Storage of Ethyl (ethoxymethylene)cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 94-05-3) is a versatile reagent widely employed in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its utility as a building block stems from its reactive nature, which also necessitates a thorough understanding of its safety profile and proper handling procedures to minimize risks in a laboratory setting. This guide provides comprehensive information on the safe handling, storage, and disposal of this compound, tailored for professionals in research and drug development.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling.[2] The primary hazards associated with this compound are summarized below.

GHS Hazard Statements:

-

H317: May cause an allergic skin reaction.[3]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]

-

H335: May cause respiratory irritation.[5]

Hazard Symbols:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | References |

| Molecular Formula | C₈H₁₁NO₃ | [4][5] |

| Molecular Weight | 169.18 g/mol | [5][6] |

| Appearance | White to off-white or light yellow solid/crystalline mass | [7][8][9] |

| Melting Point | 48 - 53 °C (118.4 - 127.4 °F) | [4][10][11] |

| Boiling Point | 190 - 191 °C (374 - 375.8 °F) at 30 mmHg | [4][9][11] |

| Flash Point | 130 °C (266 °F) - closed cup | [4][7][12] |

| Solubility | <0.01 g/L in water at 20 °C. Soluble in organic solvents like ethanol, acetone, chloroform, and methanol. | [7][8][11] |

| Vapor Pressure | 0.1 hPa at 20 °C | [7] |

Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area.[5]

-

A chemical fume hood is recommended, especially when there is a risk of generating dust or aerosols.[13]

-

Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[7]

Personal Protective Equipment (PPE)

A comprehensive range of PPE should be worn to prevent exposure.

| PPE Type | Specification | References |

| Eye/Face Protection | Chemical splash goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. | [5][7] |

| Skin Protection | Handle with appropriate chemical-resistant gloves (inspect before use). Wear a lab coat or chemical apron. | [5][7] |

| Respiratory Protection | If ventilation is inadequate or dust/aerosols are generated, use a NIOSH/MSHA approved air-purifying respirator with an appropriate cartridge or a European Standard EN 149 respirator. | [2][7] |

Recommended Handling Workflow

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

References

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. cdc.gov [cdc.gov]

- 3. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 4. americanlaboratory.com [americanlaboratory.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 94-05-3 [chemicalbook.com]

- 7. ehs.umich.edu [ehs.umich.edu]

- 8. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

- 10. fablab.gsd.harvard.edu [fablab.gsd.harvard.edu]

- 11. pikumil.com [pikumil.com]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. globalresearchchem.com [globalresearchchem.com]

An In-Depth Technical Guide to Ethyl (ethoxymethylene)cyanoacetate: Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (ethoxymethylene)cyanoacetate (EMCAE), a versatile organic compound, has carved a significant niche as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents and other fine chemicals. Its unique trifunctional structure, featuring an ester, a nitrile, and an enol ether, provides a reactive scaffold for the construction of complex molecular architectures, particularly heterocyclic systems. This technical guide delves into the historical discovery and the evolution of the synthesis of EMCAE, providing a comprehensive overview for researchers and professionals in the field of drug development and organic synthesis. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to offer a practical and in-depth understanding of this important building block.

Introduction

This compound, with the CAS number 94-05-3, is a white to pale yellow crystalline solid.[1] It serves as a key precursor in the synthesis of various biologically active molecules, including anti-inflammatory agents with gastroprotective effects.[1] The reactivity of its carbon-carbon double bond, coupled with the influence of the electron-withdrawing cyano and ester groups, makes it a valuable tool in carbon-carbon and carbon-heteroatom bond formation.

Discovery and Historical Context

The synthesis of this compound is rooted in the foundational work on condensation reactions by prominent chemists of the late 19th century. While a definitive first synthesis is not definitively attributed to a single publication, its preparation is a clear application of the principles established by Emil Knoevenagel and Ludwig Claisen. The Knoevenagel condensation, first reported in 1894, involves the reaction of an active methylene (B1212753) compound with a carbonyl group. The Claisen condensation, discovered earlier, describes the carbon-carbon bond formation between two esters or an ester and another carbonyl compound in the presence of a strong base.[2]

The most historically significant and practical synthesis of EMCAE involves the reaction of ethyl cyanoacetate (B8463686) with triethyl orthoformate, which can be considered a variation of the Claisen condensation. This method provides the ethoxymethylene group from the orthoformate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its application in synthesis and for quality control.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO₃ | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| Melting Point | 49-51 °C | [1] |

| Boiling Point | 190-191 °C at 30 mmHg | [1] |

| Appearance | White to yellow crystalline mass or crystals | [1] |

| Solubility | Soluble in chloroform, methanol | [1] |

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

The proton NMR spectrum provides characteristic signals for the different proton environments in the molecule.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| =CH | ~8.03 | s | - |

| -OCH₂- (ester) | ~4.27 | q | 7.1 |

| -OCH₂- (enol ether) | ~4.37 | q | 7.1 |

| -CH₃ (ester) | ~1.33 | t | 7.1 |

| -CH₃ (enol ether) | ~1.45 | t | 7.1 |

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. Data is compiled from typical values found in the literature.[3]

The carbon NMR spectrum confirms the carbon framework of the molecule.

| Assignment | Chemical Shift (δ, ppm) |

| C=O (ester) | ~163 |

| =C-O | ~160 |

| =C(CN) | ~90 |

| C≡N | ~116 |

| -OCH₂- (ester) | ~61 |

| -OCH₂- (enol ether) | ~72 |

| -CH₃ (ester) | ~14 |

| -CH₃ (enol ether) | ~15 |

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.[4]

The IR spectrum shows characteristic absorption bands for the functional groups present.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | ~2220 | Strong |

| C=O (Ester) | ~1710 | Strong |

| C=C (Alkene) | ~1640 | Medium |

| C-O (Ester/Ether) | ~1200-1000 | Strong |

Note: Wavenumbers are approximate.

Synthesis of this compound

The most common and historically relevant method for the synthesis of this compound is the reaction of ethyl cyanoacetate with triethyl orthoformate in the presence of a catalyst, typically acetic anhydride (B1165640).

General Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Reaction Mechanism

The reaction proceeds through a mechanism analogous to a Claisen condensation, where the active methylene group of ethyl cyanoacetate attacks the central carbon of triethyl orthoformate.

Caption: Simplified reaction mechanism for the synthesis of EMCAE.

Experimental Protocols

This protocol is adapted from established literature procedures that reflect the classical approach to this synthesis.

Materials:

-

Ethyl cyanoacetate

-

Triethyl orthoformate

-

Acetic anhydride

-

Ethanol (for washing)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a distillation head, combine ethyl cyanoacetate (1.0 mol) and triethyl orthoformate (1.2 mol).

-

Add acetic anhydride (1.5 mol) to the mixture.

-

Heat the reaction mixture to reflux (approximately 120-140 °C). Ethanol will begin to distill off.

-

Continue the reaction and distillation until no more ethanol is collected. This typically takes 2-4 hours.

-